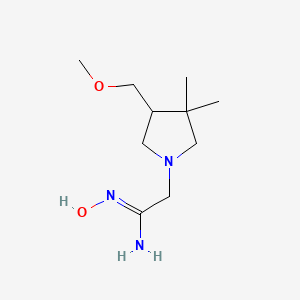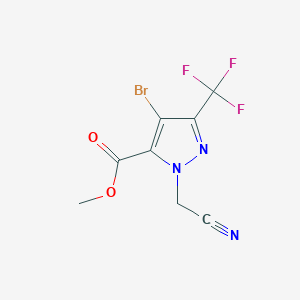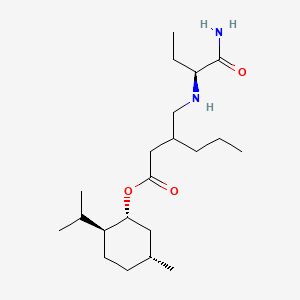
6-O-(E)-Caffeoylglucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-(E)-Caffeoylglucopyranose is a naturally occurring compound found in various plants It is a type of glycoside, specifically a caffeoyl ester of glucose This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(E)-Caffeoylglucopyranose typically involves the esterification of glucose with caffeic acid. This can be achieved through chemical or enzymatic methods. In chemical synthesis, the reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under controlled temperature and pH conditions. Enzymatic synthesis, on the other hand, utilizes enzymes like lipases to catalyze the esterification process, offering a more environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification processes such as chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
化学反応の分析
Types of Reactions: 6-O-(E)-Caffeoylglucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the caffeoyl moiety to dihydrocaffeoyl derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety, leading to the formation of different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield caffeic acid quinone, while reduction can produce dihydrocaffeoylglucopyranose.
科学的研究の応用
6-O-(E)-Caffeoylglucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and glycosylation reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Research has shown potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial effects. It is being investigated for its potential use in treating various diseases, including cancer and cardiovascular diseases.
Industry: The compound is used in the development of natural preservatives, cosmetics, and functional foods due to its bioactive properties.
作用機序
The mechanism of action of 6-O-(E)-Caffeoylglucopyranose involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts the cell membranes of bacteria and fungi, leading to their death.
類似化合物との比較
6-O-(E)-Caffeoylglucopyranose can be compared with other similar compounds, such as:
6-O-(E)-Feruloylglucopyranose: Similar in structure but contains a feruloyl group instead of a caffeoyl group. It also exhibits antioxidant and anti-inflammatory properties.
6-O-(E)-p-Coumaroylglucopyranose: Contains a p-coumaroyl group and shares similar bioactive properties.
Kaempferol Glycosides: These compounds, such as kaempferol 3-O-(6-O-E-caffeoyl)-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside, have similar glycosidic linkages and exhibit comparable biological activities.
特性
分子式 |
C15H18O9 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2/b4-2+/t10-,12-,13+,14-,15?/m1/s1 |
InChIキー |
JVVFTHAOTNXPOZ-SSLCBRODSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)


![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)





